Cas no 1258618-99-3 (3-(4-Cyanophenyl)-5-hydroxybenzoic acid)

3-(4-Cyanophenyl)-5-hydroxybenzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a hydroxyl group at the 5-position and a 4-cyanophenyl moiety at the 3-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The presence of both hydroxy and cyano functional groups enhances its reactivity, facilitating further derivatization for applications such as drug synthesis or polymer development. Its high purity and stability under standard conditions ensure consistent performance in research and industrial processes. The compound's well-defined structure also allows for precise control in synthetic pathways, supporting advanced chemical studies.
3-(4-Cyanophenyl)-5-hydroxybenzoic acid structure
1258618-99-3 structure
Product Name:3-(4-Cyanophenyl)-5-hydroxybenzoic acid
CAS No:1258618-99-3
MF:C14H9NO3
MW:239.226163625717
MDL:MFCD18086683
CID:2760911
PubChem ID:53225076
Update Time:2025-06-14

3-(4-Cyanophenyl)-5-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4'-Cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
    • MFCD18086683
    • DTXSID60688808
    • 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95%
    • 1258618-99-3
    • 3-(4-CYANOPHENYL)-5-HYDROXYBENZOIC ACID
    • 3-(4-Cyanophenyl)-5-hydroxybenzoic acid
    • MDL: MFCD18086683
    • Inchi: 1S/C14H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(14(17)18)7-13(16)6-11/h1-7,16H,(H,17,18)
    • InChI Key: HMBVZPVVJPIETK-UHFFFAOYSA-N
    • SMILES: OC1C=C(C(=O)O)C=C(C=1)C1C=CC(C#N)=CC=1

Computed Properties

  • Exact Mass: 239.058243149Da
  • Monoisotopic Mass: 239.058243149Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 81.3Ų

3-(4-Cyanophenyl)-5-hydroxybenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB326135-5 g
3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95%; .
1258618-99-3 95%
5g
€1159.00 2023-04-26
abcr
AB326135-5g
3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95%; .
1258618-99-3 95%
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€1159.00 2024-06-08

3-(4-Cyanophenyl)-5-hydroxybenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1258618-99-3)
Order Number:A1118874
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:20
Price ($):687.0
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Additional information on 3-(4-Cyanophenyl)-5-hydroxybenzoic acid

3-(4-Cyanophenyl)-5-hydroxybenzoic Acid (CAS No. 1258618-99-3): A Comprehensive Overview of Its Properties and Applications

3-(4-Cyanophenyl)-5-hydroxybenzoic acid (CAS No. 1258618-99-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and chemical synthesis. This compound, characterized by its unique molecular structure featuring a cyanophenyl group and a hydroxybenzoic acid moiety, exhibits versatile chemical properties that make it valuable for various applications. In this article, we delve into the molecular characteristics, synthesis methods, and potential uses of this compound, while also addressing common queries and trends in the scientific community.

The molecular formula of 3-(4-Cyanophenyl)-5-hydroxybenzoic acid is C14H9NO3, with a molecular weight of 239.23 g/mol. Its structure combines a benzoic acid backbone with a cyanophenyl substituent, which contributes to its distinct reactivity and solubility profiles. Researchers often explore this compound for its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical active ingredients and functional materials.

One of the key reasons for the growing interest in 3-(4-Cyanophenyl)-5-hydroxybenzoic acid is its role in drug discovery. The compound's ability to act as a building block for biologically active molecules has been highlighted in recent studies. For instance, its hydroxybenzoic acid component is known to exhibit antioxidant properties, while the cyanophenyl group can enhance binding affinity to specific biological targets. This dual functionality makes it a promising candidate for designing novel therapeutics, particularly in areas such as anti-inflammatory and neuroprotective drug development.

In addition to its pharmaceutical applications, 3-(4-Cyanophenyl)-5-hydroxybenzoic acid has found use in material science. Its aromatic structure and functional groups allow it to participate in polymerization reactions, making it a potential monomer for creating advanced polymers with tailored properties. Researchers are investigating its incorporation into high-performance coatings and electronic materials, where its thermal stability and chemical resistance are highly valued.

The synthesis of 3-(4-Cyanophenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions, including Friedel-Crafts acylation and nitrile formation. These processes require precise control of reaction conditions to ensure high yield and purity. Recent advancements in green chemistry have also prompted explorations into more sustainable synthesis routes, such as catalytic methods and solvent-free reactions, aligning with the global push for environmentally friendly chemical production.

From an analytical perspective, 3-(4-Cyanophenyl)-5-hydroxybenzoic acid can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods are essential for verifying the compound's purity and structural integrity, which are critical for its intended applications.

As the demand for specialty chemicals continues to rise, 3-(4-Cyanophenyl)-5-hydroxybenzoic acid stands out as a compound with significant potential. Its versatility, combined with ongoing research into its properties, ensures that it will remain a topic of interest in both academic and industrial settings. Whether you're a chemist exploring new synthetic pathways or a material scientist seeking innovative building blocks, this compound offers a wealth of opportunities for innovation.

In conclusion, 3-(4-Cyanophenyl)-5-hydroxybenzoic acid (CAS No. 1258618-99-3) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it a valuable tool for researchers aiming to address some of today's most pressing scientific challenges. By staying abreast of the latest developments in its synthesis and utilization, the scientific community can unlock even greater potential for this remarkable molecule.

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Amadis Chemical Company Limited
(CAS:1258618-99-3)
A1118874
Purity:99%
Quantity:5g
Price ($):687.0
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